molecular formula C6H4BrNO2 B8089849 2-Bromo-3-hydroxyisonicotinaldehyde

2-Bromo-3-hydroxyisonicotinaldehyde

Cat. No.: B8089849
M. Wt: 202.01 g/mol
InChI Key: WQBUKXLOLBYGOJ-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxyisonicotinaldehyde is an organic compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol. It is a white to yellow solid with applications in various fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxyisonicotinaldehyde can be synthesized through several methods, including the bromination of 3-hydroxyisonicotinaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted isonicotinaldehydes.

Scientific Research Applications

2-Bromo-3-hydroxyisonicotinaldehyde is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: In the study of enzyme inhibitors and biological pathways.

  • Medicine: In the development of pharmaceuticals and therapeutic agents.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

2-Bromo-3-hydroxyisonicotinaldehyde is similar to other halogenated isonicotinaldehydes, such as 2-chloro-3-hydroxyisonicotinaldehyde and 2-fluoro-3-hydroxyisonicotinaldehyde. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts.

Comparison with Similar Compounds

  • 2-Chloro-3-hydroxyisonicotinaldehyde

  • 2-Fluoro-3-hydroxyisonicotinaldehyde

  • 2-Iodo-3-hydroxyisonicotinaldehyde

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Biological Activity

2-Bromo-3-hydroxyisonicotinaldehyde is a derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom at the 2-position and a hydroxyl group at the 3-position of the pyridine ring, which may influence its reactivity and biological interactions.

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H6_6BrN1_1O2_2
  • Molecular Weight : 220.03 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds, enhancing its affinity for proteins and enzymes. Additionally, the presence of the bromine atom may confer unique electronic properties that facilitate interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains. The mechanism likely involves disruption of microbial cell membranes and interference with metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound has been tested in vitro against various cancer cell lines, showing promising results in reducing cell viability.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways, potentially providing therapeutic benefits.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isonicotinic aldehydes, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound reduced proliferation rates by inducing apoptosis. The study indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerReduced cell viability in cancer lines
Enzyme InhibitionInhibits specific metabolic enzymes

Properties

IUPAC Name

2-bromo-3-hydroxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBUKXLOLBYGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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